molecular formula C41H53N5O9 B12467810 methyl N~6~-[(benzyloxy)carbonyl]-N~2~-(tert-butoxycarbonyl)lysylalanylphenylalanylphenylalaninate

methyl N~6~-[(benzyloxy)carbonyl]-N~2~-(tert-butoxycarbonyl)lysylalanylphenylalanylphenylalaninate

Cat. No.: B12467810
M. Wt: 759.9 g/mol
InChI Key: NSRDBQKKRWCZHJ-UHFFFAOYSA-N
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Description

METHYL 2-{2-[2-(6-{[(BENZYLOXY)CARBONYL]AMINO}-2-[(TERT-BUTOXYCARBONYL)AMINO]HEXANAMIDO)PROPANAMIDO]-3-PHENYLPROPANAMIDO}-3-PHENYLPROPANOATE is a complex organic compound that features multiple functional groups, including benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. This compound is often used in peptide synthesis due to its ability to protect amino acids during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{2-[2-(6-{[(BENZYLOXY)CARBONYL]AMINO}-2-[(TERT-BUTOXYCARBONYL)AMINO]HEXANAMIDO)PROPANAMIDO]-3-PHENYLPROPANAMIDO}-3-PHENYLPROPANOATE typically involves multiple steps, starting with the protection of amino acids using benzyloxycarbonyl and tert-butoxycarbonyl groups. The protected amino acids are then coupled using common peptide coupling reagents such as N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide . The reaction conditions often include room temperature and the absence of a base to enhance amide formation .

Industrial Production Methods

Industrial production of this compound may involve the use of automated peptide synthesizers, which can handle the multiple steps required for the protection and coupling of amino acids. The use of high-throughput techniques and optimized reaction conditions can significantly improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{2-[2-(6-{[(BENZYLOXY)CARBONYL]AMINO}-2-[(TERT-BUTOXYCARBONYL)AMINO]HEXANAMIDO)PROPANAMIDO]-3-PHENYLPROPANAMIDO}-3-PHENYLPROPANOATE can undergo various chemical reactions, including:

    Oxidation: The benzyloxycarbonyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to remove protecting groups.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and acids or bases for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the benzyloxycarbonyl group can yield the corresponding amine, while oxidation can produce a carboxylic acid derivative .

Scientific Research Applications

METHYL 2-{2-[2-(6-{[(BENZYLOXY)CARBONYL]AMINO}-2-[(TERT-BUTOXYCARBONYL)AMINO]HEXANAMIDO)PROPANAMIDO]-3-PHENYLPROPANAMIDO}-3-PHENYLPROPANOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-{2-[2-(6-{[(BENZYLOXY)CARBONYL]AMINO}-2-[(TERT-BUTOXYCARBONYL)AMINO]HEXANAMIDO)PROPANAMIDO]-3-PHENYLPROPANAMIDO}-3-PHENYLPROPANOATE involves the protection of amino acids during peptide synthesis. The benzyloxycarbonyl and tert-butoxycarbonyl groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The molecular targets include amino acids and peptides, and the pathways involved are those related to peptide bond formation and protection .

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-{2-[2-(6-{[(BENZYLOXY)CARBONYL]AMINO}-2-AMINOHEXANAMIDO)PROPANAMIDO]-3-PHENYLPROPANAMIDO}-3-PHENYLPROPANOATE
  • METHYL 2-{2-[2-(6-AMINO-2-[(TERT-BUTOXYCARBONYL)AMINO]HEXANAMIDO)PROPANAMIDO]-3-PHENYLPROPANAMIDO}-3-PHENYLPROPANOATE

Uniqueness

The uniqueness of METHYL 2-{2-[2-(6-{[(BENZYLOXY)CARBONYL]AMINO}-2-[(TERT-BUTOXYCARBONYL)AMINO]HEXANAMIDO)PROPANAMIDO]-3-PHENYLPROPANAMIDO}-3-PHENYLPROPANOATE lies in its dual protection strategy, which allows for greater control and selectivity in peptide synthesis. This dual protection is not commonly found in similar compounds, making it particularly valuable in complex peptide synthesis .

Properties

Molecular Formula

C41H53N5O9

Molecular Weight

759.9 g/mol

IUPAC Name

methyl 2-[[2-[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C41H53N5O9/c1-28(35(47)44-33(25-29-17-9-6-10-18-29)37(49)45-34(38(50)53-5)26-30-19-11-7-12-20-30)43-36(48)32(46-40(52)55-41(2,3)4)23-15-16-24-42-39(51)54-27-31-21-13-8-14-22-31/h6-14,17-22,28,32-34H,15-16,23-27H2,1-5H3,(H,42,51)(H,43,48)(H,44,47)(H,45,49)(H,46,52)

InChI Key

NSRDBQKKRWCZHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)OC)NC(=O)C(CCCCNC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C

Origin of Product

United States

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